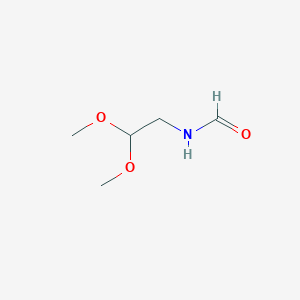

N-(2,2-dimethoxyethyl)formamide

Description

Properties

CAS No. |

135393-73-6 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

N-(2,2-dimethoxyethyl)formamide |

InChI |

InChI=1S/C5H11NO3/c1-8-5(9-2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |

InChI Key |

HHRBHXDVRRCGQY-UHFFFAOYSA-N |

SMILES |

COC(CNC=O)OC |

Canonical SMILES |

COC(CNC=O)OC |

Synonyms |

N-(2,2-diMethoxyethyl)forMaMide |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional and Structural Analogues

The following table summarizes key structural analogues and their properties:

Physicochemical Properties

While explicit data for this compound are scarce, inferences can be drawn from analogues:

- Solubility: The dimethoxy group increases polarity, likely enhancing solubility in methanol and acetonitrile (used in and ).

- Stability : More hydrolytically stable than acetals due to the formamide group but less stable than DMF under basic conditions.

- Boiling Point : Expected to be higher than DMF (153°C) due to larger molecular weight and polar substituents.

Toxicity and Regulatory Status

Comparative Advantages

- Versatility : Outperforms simpler formamides (e.g., DMF) by enabling dual functionality (amine + aldehyde precursor).

- Selectivity: Dimethoxy groups reduce side reactions in acidic/basic environments compared to hydroxyethyl or aminoethyl derivatives.

Preparation Methods

Reaction Mechanism and Conditions

The patented method employs a transition metal catalyst (denoted as Catalyst III in the patent) to facilitate the reductive formylation of amines. For N-(2,2-dimethoxyethyl)formamide, the amine precursor 2-(2,2-dimethoxyethyl)phenylamine reacts with CO₂ and H₂ at moderate temperatures (80–120°C) and pressures (20–50 bar). The catalytic cycle likely involves:

-

CO₂ activation via coordination to the metal center.

-

Hydrogen dissociation to generate reactive hydride species.

-

Stepwise formylation of the amine through nucleophilic attack on the activated CO₂.

This method achieves yields exceeding 85% with high purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Table 1: Optimized Parameters for Catalytic Formylation

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher temps (>100°C) favor kinetics but risk side reactions |

| Pressure (H₂/CO₂) | 30–50 bar | Elevated pressure drives gas solubility and reaction rate |

| Catalyst Loading | 1–5 mol% | Excess catalyst minimizes induction period |

| Reaction Time | 12–24 hours | Prolonged duration ensures complete conversion |

Classical Formylation with Formic Acid

Traditional synthesis routes rely on formic acid as the formyl donor. While less sustainable, these methods remain prevalent in academic settings due to their simplicity.

Direct Azeotropic Formylation

The amine precursor is refluxed with excess formic acid under dehydrating conditions. Toluene or xylene facilitates water removal via azeotropic distillation, shifting the equilibrium toward amide formation. Typical conditions include:

-

Molar ratio (amine:formic acid) : 1:2–1:3

-

Temperature : 110–130°C

-

Duration : 6–12 hours

Yields range from 60–75%, with residual formic acid removed via alkaline extraction.

Activated Formylation Reagents

To enhance efficiency, coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) are employed. These reagents convert formic acid into reactive intermediates (e.g., mixed anhydrides), accelerating the formylation process. For example:

-

Formic acid and DCC generate an O-formylisourea intermediate.

-

The amine attacks the electrophilic formyl carbon, yielding the formamide.

This method achieves 70–80% yields but requires stringent moisture control and generates stoichiometric waste.

Table 2: Comparative Analysis of Formic Acid-Based Methods

| Method | Yield (%) | Purity (%) | Key Drawbacks |

|---|---|---|---|

| Azeotropic | 60–75 | 90–95 | Long reaction time |

| DCC/HOBt-activated | 70–80 | 95–98 | Costly reagents, waste generation |

Alternative Synthetic Pathways

Transamidation Reactions

Formamide derivatives can undergo transamidation with primary amines. For instance, heating N-methylformamide with 2-(2,2-dimethoxyethyl)phenylamine at 150°C liberates methylamine and forms the target compound. While theoretically viable, this method suffers from low yields (40–50%) and competing side reactions.

Enzymatic Formylation

Emerging biocatalytic approaches utilize lipases or transaminases to mediate formyl transfer. Though environmentally benign, these methods are in early development and lack scalability for this compound.

Analytical Characterization of Synthetic Products

Rigorous quality control ensures compliance with pharmaceutical intermediate standards. Key techniques include:

Spectroscopic Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.